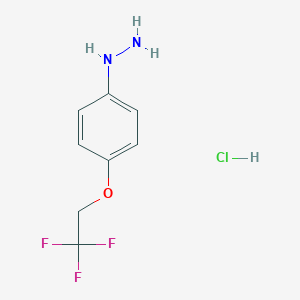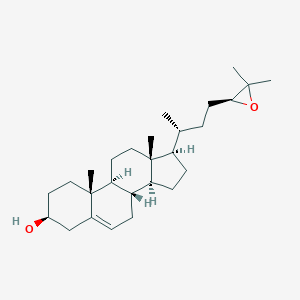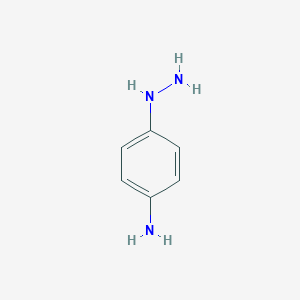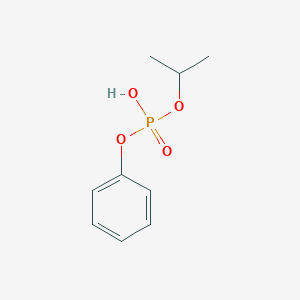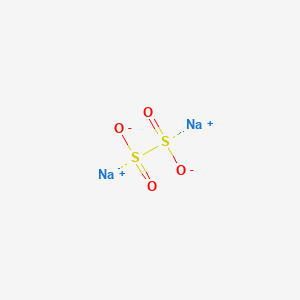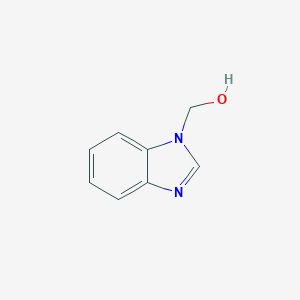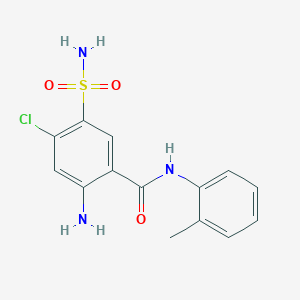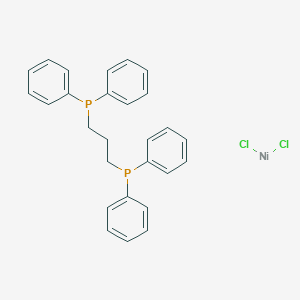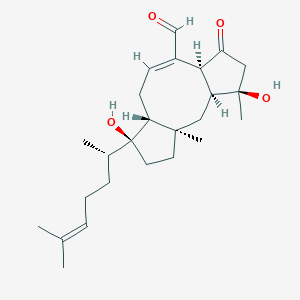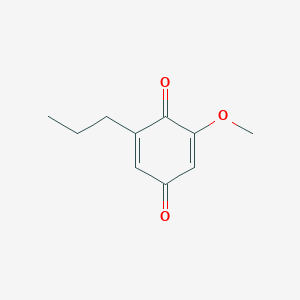![molecular formula C14H17N2NaO4S3 B106576 Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate CAS No. 18056-77-4](/img/structure/B106576.png)
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, also known as STS, is a compound that has been used extensively in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been used extensively in scientific research to investigate the role of PTPs in various diseases. For example, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to inhibit the activity of PTP1B, a PTP that is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has also been used to study the role of PTPs in cancer, where dysregulated PTP activity has been linked to tumor growth and metastasis.
Mecanismo De Acción
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate works by binding to the active site of PTPs, preventing them from dephosphorylating their substrates. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonic acid group of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate and a cysteine residue in the active site of the PTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate are largely dependent on the specific PTP that is inhibited. For example, inhibition of PTP1B by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to improve insulin sensitivity in obese mice, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential therapeutic applications for type 2 diabetes. Inhibition of other PTPs has been linked to the suppression of tumor growth and metastasis, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate in lab experiments is its specificity for PTPs. By selectively inhibiting PTP activity, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate allows researchers to investigate the role of these enzymes in various cellular processes. However, one limitation of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate is that it may not be effective against all PTPs, and its specificity may vary depending on the concentration used.
Direcciones Futuras
For research on Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate include investigating its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to elucidate the exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs and to identify additional PTPs that may be targeted by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate. Finally, the development of more potent and selective PTP inhibitors, based on the structure of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, may have important implications for the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate involves the reaction of 4-bromobutane-1-sulfonic acid with 4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridine, followed by purification through recrystallization. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propiedades
Número CAS |
18056-77-4 |
|---|---|
Nombre del producto |
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
Fórmula molecular |
C14H17N2NaO4S3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C14H18N2O4S3.Na/c1-2-16-13(17)12(22-14(16)21)11-5-8-15(9-6-11)7-3-4-10-23(18,19)20;/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
IREUENUIFYGOGL-UHFFFAOYSA-M |
SMILES isomérico |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
SMILES canónico |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



